Tert-butyl 2-(2-acetyl-6-chloropyridin-4-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(2-acetyl-6-chloropyridin-4-YL)ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a chloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-acetyl-6-chloropyridin-4-YL)ethylcarbamate typically involves the reaction of 2-acetyl-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-acetyl-6-chloropyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-(2-acetyl-6-chloropyridin-4-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-acetyl-6-chloropyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (6-chloropyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidine ring instead of a pyridine ring.
Tert-butyl (2-chloropyridin-4-yl)carbamate: Similar structure but lacks the acetyl group.
Uniqueness
Tert-butyl 2-(2-acetyl-6-chloropyridin-4-YL)ethylcarbamate is unique due to the presence of both the acetyl and chloropyridinyl moieties, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19ClN2O3 |
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Molecular Weight |
298.76 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-acetyl-6-chloropyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19ClN2O3/c1-9(18)11-7-10(8-12(15)17-11)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19) |
InChI Key |
RWOFJVPGONSZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CCNC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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